molecular formula C12H19NS B13332518 Cycloheptyl(thiophen-3-yl)methanamine

Cycloheptyl(thiophen-3-yl)methanamine

Cat. No.: B13332518
M. Wt: 209.35 g/mol
InChI Key: WBADVDRDWPCOKI-UHFFFAOYSA-N
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Description

Cycloheptyl(thiophen-3-yl)methanamine is a synthetic organic compound featuring a cycloheptyl group bonded to a methanamine moiety, which is further substituted with a thiophen-3-yl ring. The molecular formula is inferred as C₁₂H₁₉NS (molecular weight ≈ 209.35 g/mol), combining a seven-membered cycloheptyl ring, a thiophene heterocycle, and a primary amine group.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

cycloheptyl(thiophen-3-yl)methanamine

InChI

InChI=1S/C12H19NS/c13-12(11-7-8-14-9-11)10-5-3-1-2-4-6-10/h7-10,12H,1-6,13H2

InChI Key

WBADVDRDWPCOKI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(C2=CSC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl(thiophen-3-yl)methanamine typically involves the reaction of cycloheptyl bromide with thiophen-3-ylmethanamine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl(thiophen-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

Cycloheptyl(thiophen-3-yl)methanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Cycloheptyl(thiophen-3-yl)methanamine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a selective agonist of serotonin 5-HT2A receptors, which play a crucial role in modulating neurotransmission and various physiological processes. The compound’s binding to these receptors triggers a cascade of intracellular signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects: Cycloheptyl vs. Cyclohexyl

  • Cyclohexyl(thiophen-3-yl)methanamine (CAS 1183604-03-6): Structure: Cyclohexyl group (six-membered ring) instead of cycloheptyl. Cyclohexyl derivatives are often more conformationally rigid, which may influence binding specificity in biological systems . Applications: Similar scaffold but with altered pharmacokinetics due to ring size.

Heterocyclic Variations

[6-(Thiophen-3-yl)pyridin-3-yl]methanamine (CAS 748121-21-3)
  • Structure : Pyridine ring replaces cycloheptyl.
  • Key Differences :
    • Aromaticity : Pyridine introduces a basic nitrogen, enabling hydrogen bonding and π-π stacking.
    • Molecular Weight : 190.27 g/mol (vs. ~209 g/mol for cycloheptyl analog).
    • Applications : Enhanced solubility due to pyridine’s polarity; suitable for targeting CNS receptors .
[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methanamine (CAS 1250249-06-9)
  • Structure : Thiazole ring (N,S-heterocycle) instead of cycloheptyl.
  • Key Differences :
    • Electronic Effects : Thiazole’s electron-rich sulfur may participate in redox reactions or metal coordination.
    • Bioactivity : Thiazole-containing compounds often exhibit antimicrobial or anticancer properties .
[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine
  • Structure : Oxadiazole ring (N,O-heterocycle).
  • Key Differences :
    • Metabolic Stability : Oxadiazole rings are resistant to hydrolysis, improving in vivo stability.
    • Dipole Moments : Strong dipole interactions may enhance binding to polar enzyme pockets .

Aromatic vs. Aliphatic Substituents

(4-Thiophen-3-ylphenyl)methanamine (CAS 876317-18-9)
  • Structure : Phenyl group instead of cycloheptyl.
  • Synthetic Accessibility: Phenyl groups are easier to functionalize than cycloheptyl, enabling rapid SAR studies .
2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine (CAS 901273-26-5)
  • Structure : Sulfanyl-ethyl chain instead of cycloheptyl.
  • Key Differences :
    • Redox Activity : Sulfur atoms may undergo oxidation, affecting compound stability.
    • Flexibility : Linear chain increases conformational freedom, possibly reducing target selectivity .

Biological Activity

Cycloheptyl(thiophen-3-yl)methanamine is an organic compound characterized by a cycloheptyl group linked to a thiophene ring at the 3-position. This unique structural configuration suggests potential biological activities that merit detailed investigation. The compound's molecular formula indicates a combination of carbon, hydrogen, and nitrogen atoms, which may influence its pharmacological properties.

Structural Characteristics

The compound features:

  • Cycloheptyl Group : A seven-membered ring that may affect the compound's steric and electronic properties.
  • Thiophene Ring : Known for its aromaticity and involvement in various pharmacological applications.

These characteristics may enhance the compound's effectiveness in biological systems, making it a candidate for further research in medicinal chemistry.

Biological Activity Overview

Research on compounds similar to this compound suggests various potential biological activities, including:

Compound Name Structure Characteristics Biological Activity
Cyclopentyl(thiophen-2-yl)methanamineCyclopentyl group; thiophene at 2-positionAntidepressant properties
Cyclobutyl(thiophen-4-yl)methanamineCyclobutyl group; thiophene at 4-positionAnticancer activity
Phenyl(thiophen-3-yl)methanaminePhenyl group; thiophene at 3-positionAntimicrobial effects
This compound Cycloheptyl group; thiophene at 3-positionRequires further investigation

The unique seven-membered ring structure of this compound may confer distinct pharmacokinetic properties compared to these similar compounds, potentially influencing solubility and receptor binding profiles.

Case Studies and Research Findings

  • Antiviral Activity : Compounds with thiophene moieties have demonstrated significant antiviral properties. For instance, derivatives of thiophene have shown high efficacy against Tobacco Mosaic Virus (TMV), with some exhibiting induction activities exceeding those of standard reference drugs .
  • Anticancer Properties : Certain derivatives of thiophenes have been evaluated for their anticancer effects. For example, compounds incorporating thiophene rings exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against various cancer cell lines, indicating their potential as anticancer agents .
  • Antimicrobial Effects : The antimicrobial activity of compounds with similar structures has been documented, suggesting that this compound may also possess antimicrobial properties worth exploring.

The biological activity of this compound is hypothesized to stem from:

  • Receptor Interaction : The structural features may allow for effective binding to specific biological targets.
  • Chemical Reactivity : The presence of the thiophene moiety can enhance reactivity with biological macromolecules, potentially leading to therapeutic effects.

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